BenchChemオンラインストアへようこそ!

Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate

Orthogonal protecting groups Sequential deprotection Differential nitrogen functionalization

Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1159982-59-8) is a spirocyclic diamine building block belonging to the 2,9-diazaspiro[5.5]undecane class. It features a rigid spiro[5.5]undecane core with two differentially protected nitrogen atoms: a Boc (tert-butyloxycarbonyl) carbamate at N2 and a benzyl group at N9.

Molecular Formula C21H32N2O2
Molecular Weight 344.5 g/mol
CAS No. 1159982-59-8
Cat. No. B1531184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
CAS1159982-59-8
Molecular FormulaC21H32N2O2
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)23-13-7-10-21(17-23)11-14-22(15-12-21)16-18-8-5-4-6-9-18/h4-6,8-9H,7,10-17H2,1-3H3
InChIKeyPGZROCDJHYQOFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 9-Benzyl-2,9-Diazaspiro[5.5]Undecane-2-Carboxylate (CAS 1159982-59-8): Procurement-Grade Spirocyclic Building Block with Orthogonal Protection


Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1159982-59-8) is a spirocyclic diamine building block belonging to the 2,9-diazaspiro[5.5]undecane class. It features a rigid spiro[5.5]undecane core with two differentially protected nitrogen atoms: a Boc (tert-butyloxycarbonyl) carbamate at N2 and a benzyl group at N9 . This orthogonal protection architecture—Boc being acid-labile and benzyl being hydrogenolysis-labile—enables sequential, site-selective deprotection and functionalization in multi-step synthetic routes. The compound is supplied as a research-grade intermediate with a purity specification of 98+% (HPLC) and a computed LogP of approximately 3.65, reflecting enhanced lipophilicity relative to single-protected or unprotected analogs . Its spirocyclic scaffold confers conformational rigidity and three-dimensional character (Fsp³ = 0.67), attributes increasingly valued in fragment-based drug discovery and library design .

Why Generic 2,9-Diazaspiro[5.5]Undecane Building Blocks Cannot Replace Tert-Butyl 9-Benzyl-2,9-Diazaspiro[5.5]Undecane-2-Carboxylate


The 2,9-diazaspiro[5.5]undecane scaffold contains two chemically distinct secondary amine positions (N2 and N9), each requiring differential functionalization in lead optimization campaigns. Generic single-protected analogs—such as tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 189333-03-7, Boc on N2 only) or benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1086394-61-7, Cbz on N2 only)—leave the N9 position as a free secondary amine, which can lead to uncontrolled reactivity, unwanted side reactions, or the need for additional protecting group manipulations that reduce overall synthetic yield and increase step count . Conversely, the target compound arrives with both nitrogen atoms pre-differentiated via orthogonal protecting groups: the acid-labile Boc on N2 and the hydrogenolysis-labile benzyl on N9 . This dual-protection state is critical for structure-activity relationship (SAR) studies where substituents must be independently varied at each nitrogen position, as demonstrated by the Novartis orexin receptor antagonist program that relied on sequentially deprotected 2,9-diazaspiro[5.5]undecane intermediates to explore N2 and N9 substitution vectors independently [1].

Quantitative Differentiation Evidence: Tert-Butyl 9-Benzyl-2,9-Diazaspiro[5.5]Undecane-2-Carboxylate vs. Closest Analogs


Orthogonal Protection Architecture: Dual Boc/Benzyl vs. Single-Protected Analogs

The target compound carries an acid-labile Boc carbamate on N2 and a hydrogenolysis-labile benzyl amine on N9. In contrast, the closest single-protected analogs—tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 189333-03-7) and benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1086394-61-7)—possess a protecting group at only one nitrogen, leaving the other as a free NH that can participate in undesired nucleophilic side reactions during coupling steps . The orthogonal pair enables two sequential, chemoselective deprotection events: TFA-mediated Boc removal leaves the benzyl group intact, while hydrogenolytic debenzylation (H₂, Pd/C) leaves the Boc group intact [1]. This duality eliminates one full protecting-group manipulation cycle compared to a single-protected starting material, where the second nitrogen must be protected, reacted, and deprotected in three additional synthetic operations.

Orthogonal protecting groups Sequential deprotection Differential nitrogen functionalization Medicinal chemistry building blocks

Lipophilicity (Computed LogP) Comparison: Balanced Hydrophobicity for CNS Drug-Like Space

The target compound has a computed LogP of 3.65 , positioning it within the CNS drug-like space (optimal LogP 2–5 for blood-brain barrier penetration). By comparison, the unprotected core 2,9-diazaspiro[5.5]undecane (CAS 189510-53-0) has a substantially lower LogP of approximately 0.85 , while the single-Boc-protected analog tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (MW 254.37) has a predicted LogP of approximately 1.7–2.1 based on fragment-based calculation . The benzyl substituent contributes approximately +1.5 to +2.0 LogP units relative to the Boc-only analog, moving the compound into a lipophilicity range compatible with passive membrane permeability while retaining sufficient polarity for aqueous solubility.

Lipophilicity LogP CNS drug-likeness Physicochemical property comparison

Fraction sp³ (Fsp³) and Three-Dimensional Character: Enhanced Conformational Complexity vs. Planar Heterocyclic Building Blocks

The target compound exhibits a high fraction of sp³-hybridized carbons (Fsp³ = 0.67) as reported by Fluorochem . This value substantially exceeds that of planar aromatic building blocks commonly used in medicinal chemistry (typical Fsp³ < 0.3 for fully aromatic systems). High Fsp³ correlates with improved clinical success rates: an analysis by Lovering et al. (2009) demonstrated that compounds with Fsp³ ≥ 0.45 have a significantly higher probability of progressing from Phase I to market compared to flatter compounds [1]. Within the diazaspiro family, the 2,9-isomer provides a distinct spatial orientation of the two nitrogen atoms compared to the 1,9-isomer, offering a unique vector geometry for fragment growth that differs from the more extensively studied 1,9-diazaspiro[5.5]undecane scaffold reviewed by Gribble and coworkers [2].

Fsp³ Three-dimensionality Fragment-based drug discovery Conformational complexity

Scaffold Validation: 2,9-Diazaspiro[5.5]Undecane Core as a Privileged ERSR-Inducing Chemotype in 3D Glioma Models

A quantitative high-throughput screen (qHTS) of ~425,000 compounds identified the 2,9-diazaspiro[5.5]undecane core as a novel inducer of the endoplasmic reticulum stress response (ERSR) with cytotoxic activity in 3D glioma cell models [1]. The hit compound (compound 8) bearing a 2,9-diazaspiro[5.5]undecane core, a diphenylmethyl group, and a 3,5-dimethylisoxazole moiety induced GRP78 expression, XBP-1 mRNA splicing, and CHOP upregulation at 20 μM in U87-MG glioma cells [2]. SAR studies demonstrated that modification of the N2 and N9 substituents profoundly affected ERSR-inducing activity: analog 8e (inactive control) lost activity entirely, confirming that both substitution vectors are pharmacophoric [2]. In colony formation assays, active analogs reduced U87-MG colony number relative to DMSO control, while 8e showed no effect [2]. This scaffold-level validation provides scientific rationale for procuring orthogonally protected 2,9-diazaspiro[5.5]undecane building blocks as starting points for ERSR-targeted anticancer agent development.

Endoplasmic reticulum stress response Glioma Anticancer scaffold Phenotypic screening

Molecular Weight and Rotatable Bond Profile: Differentiated Physicochemical Space vs. Ring-Size Analogs

The target compound (MW 344.50 g/mol, 5 rotatable bonds, 2 H-bond acceptors, 0 H-bond donors) occupies a distinct physicochemical niche relative to its closest ring-size analogs. The smaller spiro[4.5] analog 9-benzyl-2,9-diazaspiro[4.5]decane-2-carboxylate derivatives have reduced conformational complexity due to the smaller ring. Conversely, the single-protected analogs (MW 254.37 for Boc-only; MW 288.39 for Cbz-only) are lighter but lack the orthogonal protection that enables dual-vector SAR exploration. The target compound's molecular weight falls within lead-like space (MW < 350), and its zero H-bond donor count is advantageous for passive permeability. The 5 rotatable bonds (primarily the benzyl CH₂-N and Boc tert-butyl groups) provide sufficient flexibility for target engagement while the spirocyclic core maintains overall molecular rigidity.

Molecular weight Rotatable bonds Drug-likeness Lead-likeness Spiro[5.5] scaffold

Vendor Purity Specification and Batch-to-Batch Consistency: 98+% HPLC with Full Characterization

The target compound is commercially available with a purity specification of 98+% (HPLC) from multiple independent vendors including Fluorochem and CymitQuimica . Fluorochem provides full characterization data including IUPAC name, canonical SMILES, InChI, InChI Key, MDL number (MFCD11840382), and computed LogP as part of the standard product datasheet . By comparison, the single-protected analog tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate is offered at 98% purity by Bidepharm with NMR, HPLC, and GC batch quality reports , but lacks the orthogonal protection that distinguishes the target. The 98+% purity threshold for the target compound meets or exceeds the 95% minimum commonly required for library synthesis and SAR studies, reducing the need for pre-use purification.

Purity specification Quality control Procurement reliability Analytical characterization

Validated Procurement Scenarios for Tert-Butyl 9-Benzyl-2,9-Diazaspiro[5.5]Undecane-2-Carboxylate in Drug Discovery and Chemical Biology


Sequential N-Functionalization for Orexin Receptor Antagonist Lead Optimization

Medicinal chemistry teams pursuing orexin receptor antagonists based on the 2,9-diazaspiro[5.5]undecane scaffold (as exemplified by the Novartis WO/2012/055888 patent family) require differentially protected intermediates to independently explore N2 and N9 substitution vectors [1]. The target compound's orthogonal Boc/benzyl protection enables: (i) TFA-mediated Boc deprotection to expose N2 for amide coupling, sulfonylation, or reductive amination while N9 remains benzyl-protected; (ii) subsequent hydrogenolytic debenzylation to expose N9 for a second diversification step. This sequential workflow is directly aligned with the SAR strategy disclosed in the Novartis orexin patent, where both nitrogen positions of the 2,9-diazaspiro[5.5]undecane core are independently functionalized to optimize OX1R/OX2R selectivity and pharmacokinetic properties [1].

ERSR-Targeted Anticancer Agent Development Using the 2,9-Diazaspiro[5.5]Undecane Chemotype

The 2,9-diazaspiro[5.5]undecane scaffold has been validated as an inducer of endoplasmic reticulum stress response (ERSR) with cytotoxic activity in 3D glioma cell models through a quantitative high-throughput screen of ~425,000 compounds [2]. The SAR study demonstrated that both N2 and N9 substituents are critical for activity—analog 8e, which lacked the active substitution pattern, was completely inactive [3]. The target orthogonally protected building block is the ideal starting material for systematic SAR exploration at both nitrogen positions, enabling medicinal chemists to install diverse aryl, heteroaryl, and alkyl groups at N2 and N9 independently. The resulting library can be screened for GRP78 induction, XBP-1 splicing, CHOP upregulation, and colony formation inhibition in glioma and other cancer cell lines using the validated assays described by Martinez et al. [2].

DNA-Encoded Library (DEL) Synthesis Requiring sp³-Rich, Orthogonally Protected Diamine Building Blocks

DNA-encoded library (DEL) technology platforms preferentially incorporate building blocks with high Fsp³ (>0.45) to increase the three-dimensional character of library members, which correlates with improved clinical success rates [4]. The target compound's Fsp³ of 0.67 substantially exceeds this benchmark, and its orthogonal Boc/benzyl protection is compatible with standard DEL synthesis workflows: Boc deprotection with mild acid in aqueous buffer, followed by amide coupling or sulfonylation at N2, then hydrogenolytic debenzylation and a second diversity attachment at N9, all while the DNA tag remains intact [4]. The zero H-bond donor count of the protected building block minimizes undesired interactions during on-DNA chemistry, and the MW of 344.5 Da is within the typical DEL building block weight range (200–500 Da).

Fragment-Based Drug Discovery (FBDD) Requiring Conformationally Constrained sp³-Rich Cores

Fragment-based drug discovery programs increasingly prioritize sp³-rich, conformationally constrained cores to improve hit-to-lead efficiency [4]. The 2,9-diazaspiro[5.5]undecane scaffold provides a rigid spirocyclic framework that locks the two piperidine rings in a defined three-dimensional orientation, reducing the entropic penalty upon target binding relative to flexible acyclic diamines. The Boc and benzyl groups confer sufficient lipophilicity (LogP 3.65) for detection by biophysical screening methods (NMR, SPR, X-ray crystallography) at typical fragment concentrations (0.1–1 mM) . After hit confirmation, the orthogonal protection enables rapid fragment elaboration at either nitrogen without the need for additional protecting group manipulations, accelerating the fragment-to-lead timeline.

Quote Request

Request a Quote for Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.